molecular formula C27H28N2O5 B11202557 5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11202557
M. Wt: 460.5 g/mol
InChI Key: WDYTUKUDRYHNLV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O5/c1-5-33-19-12-9-17(10-13-19)21-16-22-20-7-6-8-24(31-3)26(20)34-27(29(22)28-21)18-11-14-23(30-2)25(15-18)32-4/h6-15,22,27H,5,16H2,1-4H3

InChI Key

WDYTUKUDRYHNLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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